molecular formula C17H22ClNO4 B3005732 tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate CAS No. 1430202-80-4

tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate

Cat. No. B3005732
M. Wt: 339.82
InChI Key: ULSXZAGXNBKQBP-CXAGYDPISA-N
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Description

The compound tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are relevant to the understanding of similar compounds. These derivatives are used as intermediates in organic synthesis and have been synthesized through various multi-step processes involving protection and deprotection strategies, as well as reactions with organometallics .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multi-step organic reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes using sodium benzenesulfinate and formic acid, and these compounds acted as N-(Boc)-protected nitrones in reactions with organometallics . Similarly, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a seven-step process that included esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the complexity and versatility of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR and high-resolution mass spectrometry, and its crystal structure was determined by X-ray diffraction . The molecular packing in crystals of similar compounds is often driven by strong hydrogen bonds, which can lead to infinite chains in the crystal structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions. They can act as building blocks in organic synthesis, participating in reactions with organometallics to yield hydroxylamines . Kinetic resolutions of tert-butyl cyclopentene-carboxylates have been used for the asymmetric synthesis of derivatives with high enantiomeric excess . Additionally, tert-butyl carbamate derivatives can be involved in intramolecular lactonization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of substituents and the stereochemistry of the compound can affect its reactivity and physical state. The crystallographic analysis provides insights into the density and space group of the compounds, which are important for understanding their solid-state properties . The hydrogen bonding patterns observed in the crystal structures can also influence the melting points and solubility of these compounds .

Scientific Research Applications

Enantioselective Synthesis

The compound is used as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the work of Ober, Marsch, Harms, and Carell (2004). They noted its role in producing structures with a specific cyclopentane ring substitution, similar to β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Carbamate Derivatives

Zhong-Qian Wu (2011) described the preparation of various carbamate derivatives using tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate. This includes processes like the condensation and de-protection steps to yield specific carbamates (Wu, 2011).

Application in Organic Synthesis

Padwa, Brodney, and Lynch (2003) utilized tert-butyl carbamates in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, highlighting its role in organic synthesis and the formation of complex chemical structures (Padwa, Brodney, & Lynch, 2003).

Stereoselective Synthesis of Stereoisomers

Xin Wang et al. (2017) reported an efficient stereoselective synthesis of six stereoisomers of tert-butyl carbamate. This study underscored the compound's role in the controlled stereochemistry for synthesizing factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).

Biosynthesis of Key Intermediates

Zhi‐Qiang Liu et al. (2018) explored the biosynthesis of tert-butyl carbamate derivatives, emphasizing its role as a key intermediate in the synthesis of statins like atorvastatin and rosuvastatin. This study highlighted the compound's significance in biosynthesis processes (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Crystallographic and Structural Studies

Research by Weber et al. (1995) and others focused on the crystallographic and structural analysis of tert-butyl carbamate derivatives, contributing to our understanding of the compound’s physical and chemical properties (Weber, Ettmayer, Hübner, & Gstach, 1995).

properties

IUPAC Name

tert-butyl N-[(1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-17(10-6-9-13(20)14(17)21)11-7-4-5-8-12(11)18/h4-5,7-8,13,20H,6,9-10H2,1-3H3,(H,19,22)/t13-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSXZAGXNBKQBP-CXAGYDPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC(C1=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate

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